molecular formula C28H40O8 B1198532 Casearvestrin A

Casearvestrin A

Cat. No.: B1198532
M. Wt: 504.6 g/mol
InChI Key: PASSAFHUDJPXAL-BEEUCRQISA-N
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Description

Casearvestrin A is a secondary metabolite isolated from Casearia sylvestris, a plant species traditionally used for its medicinal properties. Structurally, it belongs to a class of chlorinated sesquiterpenoids characterized by a complex bicyclic framework with functional groups including hydroxyl, carbonyl, and ether moieties .

The compound’s chemical reactivity has been elucidated via density functional theory (DFT) studies, which revealed its electronic structure, global/local reactivity indices, and preferred sites for nucleophilic/electrophilic attacks . Notably, this compound exhibits the smallest HOMO-LUMO band gap (ΔE = 4.14 eV) among its analogs (Casearvestrin B and C), rendering it the "softest" and most reactive molecule in the series . This property correlates with its heightened propensity for electron donation and interaction with biological targets.

Properties

Molecular Formula

C28H40O8

Molecular Weight

504.6 g/mol

IUPAC Name

[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylpropanoate

InChI

InChI=1S/C28H40O8/c1-9-16(4)10-11-27(8)17(5)12-23(31)28-21(13-20(14-22(27)28)35-24(32)15(2)3)25(33-18(6)29)36-26(28)34-19(7)30/h9-10,13,15,17,20,22-23,25-26,31H,1,11-12,14H2,2-8H3/b16-10+/t17-,20-,22+,23+,25+,26-,27-,28-/m1/s1

InChI Key

PASSAFHUDJPXAL-BEEUCRQISA-N

SMILES

CC1CC(C23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)C(C)C)O

Isomeric SMILES

C[C@@H]1C[C@@H]([C@]23[C@H]([C@]1(C)C/C=C(\C)/C=C)C[C@@H](C=C2[C@H](O[C@H]3OC(=O)C)OC(=O)C)OC(=O)C(C)C)O

Canonical SMILES

CC1CC(C23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)C(C)C)O

Synonyms

casearvestrin A

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic route typically starts with a precursor molecule, which undergoes a series of reactions such as cyclization, oxidation, and esterification to form the final product .

Industrial Production Methods: Industrial production of Casearvestrin A is still in the research phase, with most methods focusing on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the synthesis process and ensure the quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .

Scientific Research Applications

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.

    Medicine: Shows promising anticancer activity, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of Casearvestrin A involves its interaction with specific molecular targets, leading to the inhibition of cancer cell growth. It exerts its effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The compound targets various signaling pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Table 1: Global Reactivity Indices of this compound, B, and C

Parameter This compound Casearvestrin B Casearvestrin C
HOMO (eV) -6.24 -6.31 -6.29
LUMO (eV) -2.10 -2.15 -2.12
Band Gap, ΔE (eV) 4.14 4.16 4.17
Chemical Hardness (η) 2.07 2.08 2.09
Electrophilicity Index (ω) 3.52 3.48 3.45
Dipole Moment (Debye) 1.32 3.58 3.58

Data derived from DFT calculations at B3LYP/6-311++G(d,p) level .

Reactivity Trends

Global Reactivity

  • Softness and Band Gap : this compound’s smaller band gap (4.14 eV vs. 4.16–4.17 eV for B/C) confers higher softness (1/η = 0.483) and reactivity, aligning with Koopmans’ theorem predictions .
  • Electron Donor Capacity: All three compounds exhibit higher donor capacity (ϖ⁻ = 5.8–6.2) than acceptor capacity (ϖ⁺ = 1.2–1.5), suggesting a preference for electron donation in redox reactions .

Local Reactivity

  • Electrophilic Attack Sites :
    • This compound : Carbon atoms C57, C1, and C65 (highest Fukui f⁻ values) due to electron-deficient regions near carbonyl and double bonds .
    • Casearvestrin B/C : Carbon atoms C21, C34, and C57 (B) and C21/C34 (C) as primary targets .
  • Nucleophilic Attack Sites: this compound: Hydrogen atoms H43, H44, and H45 (ester methyl groups) with positive electrostatic potentials . Casearvestrin B/C: Hydroxyl hydrogens dominate nucleophilic reactivity .

Q & A

Q. What is the origin and pharmacological significance of Casearvestrin A?

this compound is a secondary metabolite isolated from Casearia sylvestris, a plant studied for its bioactive compounds. Its pharmacological significance stems from demonstrated anticancer activity against lung, colon, and ovarian cancer cell lines . Initial research highlights its potential as a chemotherapeutic agent, but its molecular mechanisms remain unclear due to the complexity of experimentally determining its chemical properties. Theoretical studies using density functional theory (DFT) have complemented experimental findings by predicting reactivity indices and electronic structures .

Q. What are the key structural features of this compound influencing its reactivity?

this compound contains multiple functional groups, including hydroxyl, carbonyl, and ether moieties, which contribute to its reactivity. DFT studies reveal that oxygen atoms (e.g., O46, O32) and specific carbons (e.g., C51, C11) are prone to electrophilic attacks, while hydrogens (e.g., H43, H53) exhibit nucleophilic sensitivity. These features are mapped via electrostatic potential surfaces and Fukui indices, which correlate with experimental observations of its bioactivity .

Advanced Research Questions

Q. How can DFT methodologies be optimized to study this compound’s electronic properties?

DFT studies typically employ the B3LYP/6-311++G(d,p) basis set for geometry optimization and frequency calculations. To ensure accuracy:

  • Perform conformational analysis via relaxed potential energy surface (PES) scans at the PM3 level to identify stable conformers .
  • Validate reactivity indices (e.g., HOMO-LUMO gaps, chemical hardness) using Koopmans’ theorem and compare results with experimental ionization potentials .
  • Use quantum theory of atoms in molecules (QTAIM) for topological analysis of electron density at bond critical points .

Q. How can contradictions between computational and experimental reactivity data be resolved?

Discrepancies often arise from approximations in DFT models (e.g., solvent effects, temperature). To address this:

  • Incorporate implicit solvation models (e.g., PCM) to mimic physiological conditions .
  • Cross-validate Fukui function predictions with experimental assays (e.g., nucleophilic/electrophilic substitution reactions) .
  • Compare global reactivity indices (e.g., electrophilicity) across multiple computational methods (e.g., MP2, CCSD) .

Q. What experimental designs are suitable for validating this compound’s theoretical reactivity predictions?

  • Synthetic modification: Target hydroxyl or carbonyl groups identified as reactive sites for derivatization, then assay bioactivity changes .
  • Spectroscopic validation: Use NMR or X-ray crystallography to confirm DFT-predicted bond lengths and angles .
  • Kinetic studies: Measure reaction rates of this compound with nucleophiles/electrophiles to test Fukui index accuracy .

Methodological and Data Analysis Questions

Q. How should researchers select parameters for this compound’s conformational analysis?

  • Define dihedral angles (e.g., C59-O64-C65-O66) for relaxed PES scans, rotating in 10° increments to map energy minima .
  • Use Schlegel convergence criteria (e.g., RMS force < 0.00045) during geometry optimization to ensure stable conformers .
  • Compare relative energies of conformers to identify dominant structures under physiological conditions .

Q. What statistical tools are recommended for analyzing contradictions in global reactivity indices?

  • Apply multivariate regression to assess correlations between HOMO-LUMO gaps, chemical potentials, and experimental IC50 values .
  • Use principal component analysis (PCA) to reduce dimensionality in datasets combining multiple DFT-derived indices (e.g., hardness, electrophilicity) .
  • Perform error analysis using root-mean-square deviations (RMSD) between theoretical and experimental ionization potentials .

Future Research Directions

Q. What unexplored properties of this compound warrant further investigation?

  • Intermolecular interactions: Study hydrogen-bonding patterns with target enzymes using molecular dynamics simulations .
  • Solvent effects: Quantify how polar solvents alter Fukui indices and reaction pathways via explicit solvation models .
  • Stereochemical impacts: Explore enantiomer-specific reactivity using chiral DFT methods .

Q. How can reproducibility in this compound studies be improved?

  • Publish full computational details (e.g., basis sets, convergence criteria) and raw data in supplementary materials .
  • Adopt standardized protocols for bioactivity assays (e.g., MTT tests) to enable cross-study comparisons .
  • Share crystallographic data (e.g., CIF files) in public repositories like Cambridge Structural Database .

Q. What interdisciplinary approaches could enhance this compound research?

  • Combine QTAIM with molecular docking to predict binding affinities for cancer-related proteins .
  • Integrate metabolomics data to map biosynthetic pathways of this compound in Casearia sylvestris .
  • Collaborate with synthetic chemists to design analogs with improved pharmacokinetic profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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